molecular formula C22H21FN4O2 B2706631 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-68-2

3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2706631
CAS No.: 890631-68-2
M. Wt: 392.434
InChI Key: WYBXCNZPEDEADV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with a pyrazole ring fused to a pyrimidine ring. Key structural features include:

  • 3,4-Dimethoxyphenyl group at position 3, providing electron-donating effects.
  • 4-Fluorophenylamine at position 7, introducing an electron-withdrawing fluorine atom.
  • Methyl groups at positions 2 and 5, enhancing lipophilicity.

The molecule’s design optimizes interactions with biological targets, such as enzymes or receptors, by balancing electronic and steric properties .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c1-13-11-20(25-17-8-6-16(23)7-9-17)27-22(24-13)21(14(2)26-27)15-5-10-18(28-3)19(12-15)29-4/h5-12,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBXCNZPEDEADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological effects.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their structural similarity to purines, which allows them to interact with various biological targets. They have been identified as having a range of pharmacological activities including anticancer, anti-inflammatory, and enzyme inhibition properties. The specific compound under study is hypothesized to exhibit significant biological activity due to its unique substituents and structural features.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular:

  • In vitro Assays : The synthesized compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For example, a related study demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibited IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent inhibitory effects on cancer cell viability .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR reveal that modifications on the aromatic rings significantly affect biological activity. Electron-donating or withdrawing groups influence the binding affinity and potency of these compounds .

Enzyme Inhibition

The compound's structure suggests potential for inhibiting specific enzymes involved in cancer progression:

  • Neutral Sphingomyelinase 2 (nSMase2) : A series of pyrazolo[1,5-a]pyrimidine derivatives have shown promise as nSMase2 inhibitors. These compounds demonstrated superior potency compared to existing inhibitors like PDDC (IC50 = 0.3 µM), highlighting their potential as therapeutic agents in neurodegenerative diseases and cancer .
  • Cathepsin K Inhibition : Another study evaluated a related series of pyrazolo[1,5-a]pyrimidines for their ability to inhibit cathepsin K. The results indicated moderate inhibition with Ki values around 77 µM, suggesting that further optimization could enhance their efficacy .

Case Studies and Research Findings

Several key studies provide insights into the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyCompound TestedBiological ActivityIC50/Other Metrics
Various derivativesAnticancer (MCF-7)IC50 = 15.3 µM
nSMase2 inhibitorsNeuroprotectiveIC50 = 0.3 µM
Cathepsin K inhibitorsEnzyme inhibitionKi ≥ 77 µM

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo-pyrimidines can inhibit cancer cell proliferation. For instance, some compounds demonstrated significant activity against prostate cancer (PC3) and lung cancer (A549) cell lines at low concentrations .
  • Antifungal Properties : The antifungal activity of related compounds has been documented against various fungal strains, suggesting potential use in agricultural applications to combat plant pathogens .
  • Insecticidal Activity : Certain derivatives have shown moderate insecticidal properties against pests like Mythimna separata and Spodoptera frugiperda, indicating their potential as agrochemicals .

Applications in Medicinal Chemistry

The structural features of 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine suggest several promising applications:

  • Cancer Therapeutics : Given its anticancer properties, this compound could serve as a lead compound for developing new cancer therapies.
  • Antifungal Agents : The antifungal efficacy indicates potential use in developing new fungicides that are less toxic than conventional options.
  • Insecticides : Its insecticidal properties could lead to the development of environmentally friendly pest control solutions.

Case Studies

  • Anticancer Activity Study : A study evaluating a series of pyrazolo-pyrimidine derivatives found that compounds with similar substitutions exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced potency against specific cancer cell lines .
  • Agricultural Application : Research on related compounds showed effective control over fungal pathogens in crops at concentrations that are environmentally sustainable, supporting their use in integrated pest management strategies .

Comparison with Similar Compounds

Table 1. Key Structural Modifications and Associated Activities

Compound Name Substituents Molecular Weight Biological Activity Key Reference
Target Compound 3-(3,4-dimethoxyphenyl), N-(4-fluorophenyl), 2,5-dimethyl 446.47 g/mol Under investigation (hypothesized CRF1 or kinase modulation)
N-(4-Bromophenyl) analog () 3-(3,4-dimethoxyphenyl), N-(4-bromophenyl), 2,5-dimethyl 453.34 g/mol Unreported activity; bromine enhances steric bulk
MPZP () 3-(4-methoxy-2-methylphenyl), N,N-bis(2-methoxyethyl), 2,5-dimethyl 495.58 g/mol CRF1 receptor antagonist (IC₅₀ = 12 nM)
Anti-mycobacterial analogs () 3-(4-fluorophenyl), N-(pyridin-2-ylmethyl), 5-substituted (e.g., phenyl, p-tolyl) 409–479 g/mol MIC = 0.5–2.0 µg/mL against M. tuberculosis
Triazolopyrimidine analog () 3,4-Dimethoxyphenyl-acetamide, triazolo[1,5-a]pyrimidine core 406.42 g/mol Anti-tubercular activity (MIC = 1.56 µg/mL)

Structure–Activity Relationships (SAR)

A. Aryl Group Modifications

  • 3,4-Dimethoxyphenyl vs.
  • Bromine vs. Fluorine : The N-(4-bromophenyl) analog () has higher molecular weight (453 vs. 446 g/mol) but reduced solubility, which may limit bioavailability .

B. Amine Substituent Effects

  • N-(4-Fluorophenyl) vs. N-(Pyridin-2-ylmethyl) : Pyridinylmethyl groups () improve water solubility via hydrogen bonding, critical for anti-mycobacterial activity .
  • N,N-Bis(2-methoxyethyl) in MPZP: This substitution in MPZP () optimizes CRF1 receptor binding by extending into a hydrophobic subpocket, achieving nanomolar potency .

C. Core Heterocycle Comparisons

  • Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine : Triazolopyrimidines () exhibit comparable anti-tubercular activity but differ in metabolic stability due to nitrogen positioning .

Pharmacological and Biochemical Profiles

A. Target Engagement

  • The target compound’s 4-fluorophenylamine group may mimic tyrosine or histidine residues in kinase ATP-binding sites, a mechanism observed in related pyrazolo[1,5-a]pyrimidines .
  • CRF1 antagonists like MPZP () demonstrate that dimethyl and methoxy groups are critical for displacing endogenous corticotropin-releasing factor .

B. Anti-Mycobacterial Activity

  • Analogs with N-(pyridin-2-ylmethyl) groups () show MIC values as low as 0.5 µg/mL against M. tuberculosis, outperforming first-line drugs like isoniazid . Activity correlates with substituent lipophilicity (e.g., 4-isopropylphenyl in compound 35) .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or chalcones. Key steps include:

  • Substituent introduction : Fluorophenyl and dimethoxyphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling.
  • Reaction Optimization : Solvent polarity (e.g., dichloromethane or DMF), temperature control (60–100°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield .
  • Purity Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track intermediates and final product purity .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl signals at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₂₂FN₅O₂: expected [M+H]⁺ = 444.1782) .
  • X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., π-π stacking in the pyrimidine ring) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR, CDK2) using fluorescence polarization .
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence bioactivity and target selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Fluorine vs. Chlorine : Fluorine enhances metabolic stability and membrane permeability; chlorine increases steric bulk, altering binding pocket interactions (e.g., 4-fluorophenyl analogs show 2x higher kinase inhibition vs. 4-chlorophenyl) .
  • Methoxy Group Positioning : 3,4-Dimethoxy enhances π-stacking with aromatic residues in enzyme active sites, improving IC₅₀ by ~40% compared to 2,5-dimethyl analogs .
  • Computational Modeling : Docking studies (AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like tubulin or topoisomerases .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48h vs. 72h viability assays) .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays to rule out false positives .
  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify outliers .

Q. What crystallographic insights explain the compound’s conformational stability and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Reveals dihedral angles between pyrazolo-pyrimidine core and substituents (e.g., 15–25° for dimethoxyphenyl), influencing packing efficiency and solubility .
  • Hirshfeld Surface Analysis : Quantifies hydrogen-bonding (N-H···O/F) and van der Waals interactions contributing to crystal lattice stability .

Q. What computational strategies predict off-target effects or toxicity profiles early in development?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify shared motifs with known toxicophores (e.g., PAINS filters) using Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME estimate permeability (logP), CYP450 inhibition, and hERG channel liability .

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